molecular formula C7H13NO4 B558421 Boc-glycine CAS No. 4530-20-5

Boc-glycine

Cat. No. B558421
CAS RN: 4530-20-5
M. Wt: 175.18 g/mol
InChI Key: VRPJIFMKZZEXLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Glycine, also known as N-tert-Butoxycarbonyl-2-aminoacetic acid, is a derivative of Glycine . It is mainly used in peptide synthesis and is recognized to be beneficial as ergogenic dietary substances .


Synthesis Analysis

The synthesis of Boc-glycine involves mixing a water solution of L-glycine and a water solution of sodium hydrogen carbonate, followed by the addition of (Boc)2O in batches . The reaction conditions are controlled to obtain Boc-glycine with high yield . This method is low in cost, simple, convenient, safe in operation, and causes little pollution .


Molecular Structure Analysis

Boc-glycine has a molecular formula of C7H13NO4 and a molecular weight of 175.18 . It contains a total of 24 bonds, including 11 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .


Chemical Reactions Analysis

Boc-Glycine can be used for the esterification reaction to synthesize N-Boc amino acid esters for peptide chemistry . It can also be used for the synthesis of tripeptide H-Gly-Pro-Glu-OH, analogs of neuroprotective drugs .


Physical And Chemical Properties Analysis

Boc-glycine appears as a white to off-white solid . It has a melting point of 90°C . It is soluble in DMSO and slightly soluble in chloroform, methanol .

Scientific Research Applications

  • Chemical Synthesis and Ligations : Boc-glycine is used in native chemical ligations, particularly in synthesizing peptides. For example, Crich and Banerjee (2007) demonstrated its use in the synthesis of LYRAMFRANK, a complex peptide, via native chemical ligation at phenylalanine (Crich & Banerjee, 2007).

  • Creation of Unnatural Amino Acids : Leanna and Morton (1993) explored the synthesis of N-(Boc)-L-(2-Bromoallyl)-glycine, which is an intermediate in creating optically active unnatural amino acids (Leanna & Morton, 1993).

  • Neurological and Psychological Research : Greenberg et al. (2009) investigated the use of glycine as an adjunctive treatment in Obsessive-Compulsive Disorder (OCD), highlighting its potential in neurological and psychological research (Greenberg et al., 2009).

  • Polypeptide Synthesis : Zhao Yi-nan and Key (2013) conducted research on simplifying and improving the synthetic methods of polypeptides using lysine and glycine as raw materials, with Boc-glycine being a key component (Zhao Yi-nan & Key, 2013).

  • Pharmaceutical and Medicinal Chemistry : Seebach et al. (1989) discussed the synthesis of various amino acids, including α-deuterio amino acids and β-arylalanines, starting from enantiomerically pure glycine derivatives like Boc-BMI (Seebach et al., 1989).

  • Biological and Biomedical Research : Parker et al. (2016) utilized Boc-Gly-Gly-NHS in the study of ubiquitinated peptide enrichment, which is essential for understanding cellular responses to stimuli (Parker et al., 2016).

  • Agricultural and Nutritional Studies : Bellaloui et al. (2009) examined the effects of glycine application on seed composition and nitrogen metabolism in glyphosate-resistant soybean, demonstrating its application in agricultural research (Bellaloui et al., 2009).

  • Isotope Labeling and Spectroscopy : Grehn et al. (1992) prepared Boc-derivatives of labeled glycines for use in isotope labeling and spectroscopy (Grehn et al., 1992).

  • Organic Chemistry and Chemical Engineering : Bouchouk et al. (2009) showcased the application of N-Boc-activated sulfahydantoin as a glycine enolate equivalent in the stereocontrolled preparation of threonine homologues (Bouchouk et al., 2009).

Safety And Hazards

Boc-glycine may be harmful if swallowed or inhaled, and it may cause serious eye damage . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Boc-glycine is mainly used in peptide synthesis and has applications in multi-medicament and biotechnology . It can also be used in the synthesis of furan-based diamine, which is generally used to synthesize bio-based PI .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-7(2,3)12-6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPJIFMKZZEXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063509
Record name Glycine, N-[(1,1-dimethylethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2063509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-glycine

CAS RN

4530-20-5
Record name N-(tert-Butoxycarbonyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4530-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004530205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boc-glycine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127669
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycine, N-[(1,1-dimethylethoxy)carbonyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycine, N-[(1,1-dimethylethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2063509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-butoxycarbonyl)glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.605
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-glycine
Reactant of Route 2
Boc-glycine
Reactant of Route 3
Reactant of Route 3
Boc-glycine
Reactant of Route 4
Boc-glycine
Reactant of Route 5
Reactant of Route 5
Boc-glycine
Reactant of Route 6
Reactant of Route 6
Boc-glycine

Citations

For This Compound
2,730
Citations
JF da Costa, X Garcia-Mera, DS Poceiro… - Current Organic …, 2018 - ingentaconnect.com
… The general synthetic strategy involved the preparation of several modified proline residues, which were subsequently coupled to NBoc-glycine-OH and glutamic dimethyl ester …
Number of citations: 2 www.ingentaconnect.com
SR Vemula, D Kumar, GR Cook - Tetrahedron Letters, 2015 - Elsevier
… bromide in the presence of N-Boc-glycine. The observed phenomena were generalized as a … Evidence suggests the unique role of the N-Boc-glycine additive was to increase the rate of …
Number of citations: 7 www.sciencedirect.com
JE Shields - Biochemistry, 1966 - ACS Publications
… BOC-glycine (5.625 g, 32.1 mmoles) was dissolved in 80 ml of purified tetrahydrofuran and … furan; this solution was added to the solution of BOCglycine in 1-ml portionswith cooling and …
Number of citations: 13 pubs.acs.org
M Fite, G Alvaro, P Clapes, J Lopez-Santin… - Enzyme and microbial …, 1998 - Elsevier
The reactivity of enzymatically removable protecting groups in peptide synthesis (phenyl acetyl and mandelyl) has been studied for the papain-catalyzed condensation between different …
Number of citations: 26 www.sciencedirect.com
JR Walker, RW Curley Jr - Tetrahedron, 2001 - Elsevier
… A key, and low yielding step in this synthesis occurs in the ruthenium tetraoxide mediated degradation of N-t-Boc-p-methoxybenzyl amine to N-t-Boc-glycine. Efforts to improve this key …
Number of citations: 20 www.sciencedirect.com
D Bouchouk, E Colacino, L Toupet, N Aouf, J Martinez… - Tetrahedron …, 2009 - Elsevier
… In this respect, the Boc-glycine heterocyclic derivative 3 16 was chosen as a convenient starting material to explore C–C condensation reactions. No examples are reported on the …
Number of citations: 9 www.sciencedirect.com
J Fan, Y Ye, G Chu, Z Zhang, Y Fu… - The Journal of Organic …, 2019 - ACS Publications
… As shown in Scheme 2, we obtained bisglycyl-rhodamine 110 by a two-step reaction from rhodamine 110 chloride and Boc glycine (total yield of about 55%). (15) Ub(1–75)-Mesna …
Number of citations: 6 pubs.acs.org
GAJ Besselink, T Beugeling, A Bantjes - Applied biochemistry and …, 1993 - Springer
… The NHS-activated glycine-CL 6B is less sensitive toward hydrolysis as compared to Nt-BOC-glycine-NHS. When amino compounds are coupled to NHS-activated Sepharose in …
Number of citations: 54 link.springer.com
F Jahani, M Tajbakhsh, H Golchoubian, S Khaksar - Tetrahedron letters, 2011 - Elsevier
A simple and efficient method for the chemoselective N-Boc protection of the amine moiety in a variety of compounds is described using di-tert-butyl dicarbonate and guanidine …
Number of citations: 79 www.sciencedirect.com
S Malhotra, M Calderón, AK Prasad… - Organic & …, 2010 - pubs.rsc.org
In the present work, we have developed a highly efficient temperature-dependent chemo-enzymatic methodology for the regioselective synthesis of novel esters of glycerol, G1 tri-…
Number of citations: 21 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.